Phenyl 2-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate
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Overview
Description
Phenyl 2-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The pyrrolidine ring can be introduced through cyclization reactions involving appropriate precursors. The final step often involves the coupling of the thiazole and pyrrolidine rings with phenyl groups under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Phenyl 2-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antileishmanial agent due to its activity against Leishmania species.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a building block in drug development.
Mechanism of Action
The mechanism of action of Phenyl 2-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like S-methyl-5-thioadenosine phosphorylase, which is involved in the metabolism of certain nucleotides . This inhibition can disrupt cellular processes in pathogens, leading to their death.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-thiazole-2-amines: These compounds share the thiazole ring and have shown similar biological activities.
2,4-Disubstituted thiazoles: These compounds also exhibit a wide range of biological activities and are structurally similar.
Uniqueness
Phenyl 2-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate is unique due to its combination of a thiazole ring, a pyrrolidine ring, and phenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
phenyl 2-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-19(23-20-22-17(14-28-20)15-8-3-1-4-9-15)18-12-7-13-24(18)21(26)27-16-10-5-2-6-11-16/h1-6,8-11,14,18H,7,12-13H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPWTNKFSKHTHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OC2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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